molecular formula C13H18BNO4 B3117941 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid CAS No. 2291165-16-5

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

Cat. No.: B3117941
CAS No.: 2291165-16-5
M. Wt: 263.10 g/mol
InChI Key: AANKWBIRBIENLA-UHFFFAOYSA-N
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Description

“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical and Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . It has a density of 0.99±0.1 g/cm3 , a melting point of 27-31°C (lit.) , a boiling point of 130°C/20mmHg (lit.) , and a refractive index of 1.49 .

Scientific Research Applications

Structural and Conformational Analysis

Compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid have been extensively studied for their structural and conformational properties. The molecular structures of similar compounds have been confirmed through techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction methods have also been used to analyze these structures, with the molecular structures being further validated through density functional theory (DFT) calculations. These studies help in understanding the physicochemical properties of the compounds, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Synthesis and Characterization

The synthesis of related compounds involves multiple steps, including substitution reactions. Post-synthesis, the compounds are characterized using various spectroscopic techniques. The crystal structures of these compounds are often obtained by X-ray diffraction and are subjected to crystallographic and conformational analyses. Such studies are crucial for the development of new materials with specific properties (Wu et al., 2021).

Industrial Production and Applications

Nicotinic acid, a related compound, finds industrial applications due to its role as an essential nutrient in various biochemical processes. Its industrial production has been studied, focusing on methods that align with green chemistry principles. This includes the synthesis of nicotinic acid from commercially available raw materials, aiming at ecological methods that reduce environmental impact (Lisicki et al., 2022).

Modification for Stability and Efficiency

Some compounds are modified to improve their stability and efficiency in specific applications. For instance, compounds with boronate groups have been studied for their potential in conditionally targeting iron sequestration in cells under oxidative stress. Such modifications can lead to increased hydrolytic stability and improved efficiency in their intended applications (Wang & Franz, 2018).

Molecular Structure Analysis

DFT studies are commonly used to calculate the molecular structure of these compounds. This helps in understanding their chemical properties and potential applications. For instance, studies on pyrazole derivatives provide insights into their molecular structure and potential uses (Liao et al., 2022).

Incorporation into Other Compounds

The use of nicotinic acid in the synthesis of other compounds, such as tobacco alkaloids, has been explored. This involves understanding how nicotinic acid integrates into complex molecular structures, which is essential for developing new pharmaceuticals and other chemical products (Leete, 1977).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diols in the target molecules .

Mode of Action

The compound, also known as “3-Carboxy-2-methylpyridine-5-boronic acid pinacol ester”, is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, followed by a reductive elimination step to form a new carbon-carbon bond . The compound’s interaction with its targets could involve similar mechanisms, leading to changes in the target’s structure or function.

Biochemical Pathways

Boronic acids and their derivatives are known to influence various biochemical pathways due to their ability to interact with diols present in many biological molecules . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the changes induced by the compound.

Pharmacokinetics

Boronic acids and their derivatives are generally well-absorbed and distributed in the body due to their polarity and ability to form reversible covalent bonds . The metabolism and excretion of these compounds can vary, depending on their specific structures and the presence of metabolically labile groups .

Result of Action

The ability of boronic acids and their derivatives to interact with various biological targets suggests that they could induce a wide range of effects, from changes in enzyme activity to alterations in cellular signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid”. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form reversible covalent bonds . Additionally, factors such as temperature, ionic strength, and the presence of other molecules can influence the compound’s interactions with its targets .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-8-10(11(16)17)6-9(7-15-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANKWBIRBIENLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129030
Record name 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2291165-16-5
Record name 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2291165-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

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